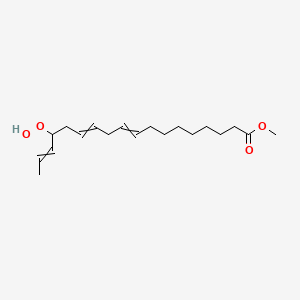
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate is a fatty acid methyl ester with the molecular formula C19H32O4. It is a hydroperoxy fatty ester, which means it contains a hydroperoxy group (-OOH) attached to a fatty acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 15-hydroperoxyoctadeca-9,12,16-trienoate typically involves the esterification of the corresponding fatty acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The hydroperoxy group is introduced through the oxidation of the corresponding methyl octadecatrienoate using reagents like hydrogen peroxide or organic peroxides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxy acids or other oxidized derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, organic peroxides, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Peroxy acids, epoxides, and other oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted fatty acid esters.
Scientific Research Applications
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of fatty acid esters.
Biology: Investigated for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Explored for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of methyl 15-hydroperoxyoctadeca-9,12,16-trienoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) and other oxidized products. These reactive intermediates can interact with cellular components, affecting various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl linoleate: A fatty acid methyl ester with two double bonds and no hydroperoxy group.
Methyl linolenate: A fatty acid methyl ester with three double bonds and no hydroperoxy group.
Methyl 13-hydroperoxyoctadeca-9,11-dienoate: A hydroperoxy fatty ester with a different position of the hydroperoxy group.
Uniqueness
Methyl 15-hydroperoxyoctadeca-9,12,16-trienoate is unique due to the presence of the hydroperoxy group at the 15th position and the specific configuration of its double bonds. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
14606-85-0 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
methyl 15-hydroperoxyoctadeca-9,12,16-trienoate |
InChI |
InChI=1S/C19H32O4/c1-3-15-18(23-21)16-13-11-9-7-5-4-6-8-10-12-14-17-19(20)22-2/h3,5,7,11,13,15,18,21H,4,6,8-10,12,14,16-17H2,1-2H3 |
InChI Key |
GSDDTQBCPWWRBN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC=CCC=CCCCCCCCC(=O)OC)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



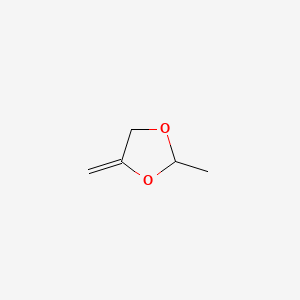

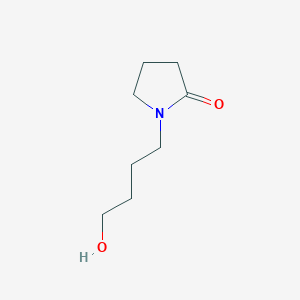

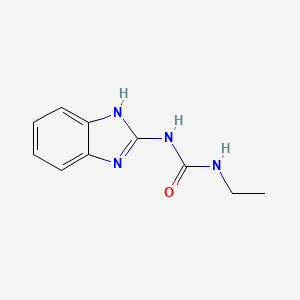
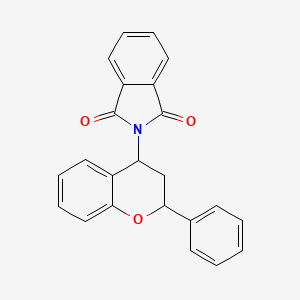

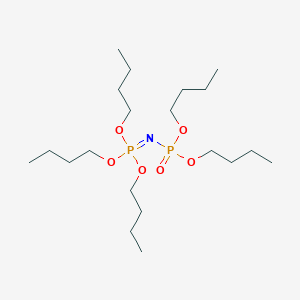
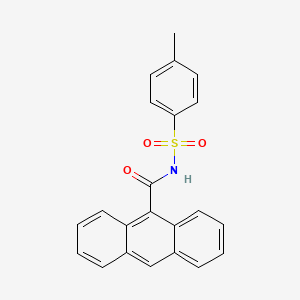
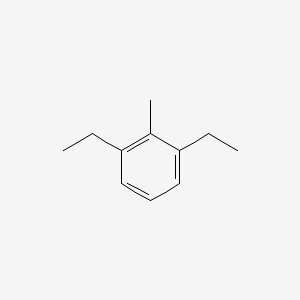
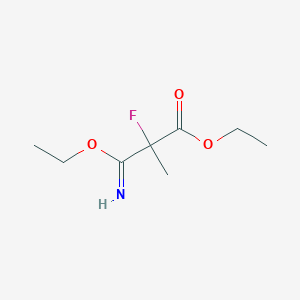
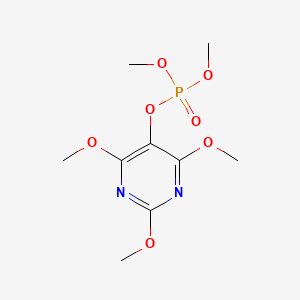
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)
